molecular formula C15H16Cl2N2OS B5867929 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide

Cat. No.: B5867929
M. Wt: 343.3 g/mol
InChI Key: ULPXPTMFNBEGDY-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide, commonly referred to as Diclazepam, is a chemical compound that belongs to the class of benzodiazepines. It is a potent sedative and anxiolytic drug that has been the subject of extensive scientific research in recent years.

Mechanism of Action

Diclazepam acts by binding to the benzodiazepine receptor, which is located in the central nervous system. This binding enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increase in the inhibitory effect of GABA on the central nervous system. This results in a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
The primary effects of Diclazepam are sedation, anxiolysis, and muscle relaxation. It has also been shown to have anticonvulsant properties. Diclazepam has a long half-life, which means that it remains in the body for an extended period, leading to prolonged effects.

Advantages and Limitations for Lab Experiments

Diclazepam is a potent and selective benzodiazepine receptor agonist, making it an ideal research tool for studying the role of the benzodiazepine receptor in the central nervous system. However, its long half-life and sedative effects can limit its use in certain experiments, and caution must be taken to avoid confounding results.

Future Directions

Future research on Diclazepam could focus on its potential therapeutic applications in the treatment of anxiety and insomnia, as well as its use in the management of alcohol withdrawal symptoms and as an adjunct in the treatment of seizures. Additionally, further studies could investigate the long-term effects of Diclazepam use and its potential for abuse. Finally, research could focus on the development of new benzodiazepine receptor agonists with improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, Diclazepam is a potent benzodiazepine receptor agonist that has been extensively studied for its potential therapeutic applications and as a research tool. Its mechanism of action involves binding to the benzodiazepine receptor, leading to an increase in the inhibitory effect of GABA on the central nervous system. While Diclazepam has advantages as a research tool, its long half-life and sedative effects can limit its use in certain experiments. Future research could focus on its potential therapeutic applications, long-term effects, and the development of new benzodiazepine receptor agonists.

Synthesis Methods

The synthesis of Diclazepam involves the reaction of 2-amino-5-chlorobenzophenone with thioamide, followed by alkylation with 2-ethylbutyl bromide. The final product is then purified by recrystallization to obtain the pure form of Diclazepam.

Scientific Research Applications

Diclazepam has been extensively studied for its potential therapeutic applications in the treatment of anxiety and insomnia. It has also been investigated for its use in the management of alcohol withdrawal symptoms and as an adjunct in the treatment of seizures. Furthermore, Diclazepam has been used as a research tool to study the benzodiazepine receptor and its role in the central nervous system.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2OS/c1-3-9(4-2)14(20)19-15-18-13(8-21-15)10-5-6-11(16)12(17)7-10/h5-9H,3-4H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPXPTMFNBEGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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